3,3-Dimethyl-2-(oxolan-2-yl)azetidine is a novel heterocyclic compound that combines features of azetidine and oxolane (or tetrahydrofuran) rings. It is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties. The compound is classified as a nitrogen-containing four-membered ring compound, which is often utilized in the synthesis of various bioactive molecules.
The compound can be synthesized through various methods that involve the modification of azetidine and oxolane derivatives. Azetidines are recognized for their utility in organic synthesis and medicinal chemistry, while oxolanes are known for their stability and solubility properties. The classification of 3,3-Dimethyl-2-(oxolan-2-yl)azetidine falls under the category of heterocycles, specifically as a substituted azetidine due to the presence of the oxolane moiety.
Recent studies have highlighted several synthetic routes to prepare 3,3-Dimethyl-2-(oxolan-2-yl)azetidine. One efficient method involves the Horner-Wadsworth-Emmons reaction, which allows for the formation of substituted azetidines from readily available precursors.
Technical Details:
The molecular structure of 3,3-Dimethyl-2-(oxolan-2-yl)azetidine features:
The compound's molecular formula can be represented as , with a molar mass of approximately 139.21 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm its structure, revealing characteristic peaks corresponding to the functional groups present in the molecule .
3,3-Dimethyl-2-(oxolan-2-yl)azetidine can participate in various chemical reactions typical of azetidines, including:
Technical Details:
The mechanism of action for compounds like 3,3-Dimethyl-2-(oxolan-2-yl)azetidine often involves:
Data from biological assays indicate that modifications on these rings can significantly alter pharmacokinetic properties, making them valuable candidates for drug development .
Relevant data from studies indicate that these properties make it suitable for further functionalization and application in synthetic chemistry .
3,3-Dimethyl-2-(oxolan-2-yl)azetidine has potential applications in:
Research continues to explore its therapeutic potential, particularly in areas such as anticancer and antimicrobial agents .
The synthesis of 3,3-dimethyl-2-(oxolan-2-yl)azetidine relies on strategic bond disconnections between the azetidine core and tetrahydrofuran (oxolane) moiety. Two predominant approaches emerge from recent literature:
The Horner–Wadsworth–Emmons (HWE) reaction is pivotal for constructing α,β-unsaturated esters from N-Boc-azetidin-3-one, enabling downstream azetidine functionalization. Key optimizations include:
Table 1: Optimization of HWE Reaction for Azetidine Precursors
Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |
---|---|---|---|
Purification | Flash chromatography | Two-stage vacuum distillation | 72% vs. 60% |
Base | LiOH | DBU (10 mol%) | Reduced decarboxylation |
Solvent System | THF/H₂O | Anhydrous THF | Higher conversion |
Aza-Michael additions enable convergent coupling of oxolane-derived amines with azetidine acceptors. Critical advances include:
Table 2: Aza-Michael Addition Efficiency with NH-Heterocycles
Nucleophile | Conditions | Product | Yield (%) | dr |
---|---|---|---|---|
Pyrrolidine | DBU (20 mol%), toluene, 0°C | 3-Pyrrolidinyl azetidine | 85 | 95:5 |
Tetrahydrofurfurylamine | None, CH₂Cl₂, RT | 3-(Oxolan-2-ylmethyl)azetidine | 91 | >99:1 |
1H-Indazole | DBU (30 mol%), MeCN, 60°C | Azetidine-indazole hybrid | 78 | 88:12 |
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) serves dual catalytic functions in azetidine synthesis:
The choice between solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) impacts efficiency in hybrid heterocycle assembly:
Macrocyclization Efficiency: Linear precursors cyclize 36–47% more efficiently on resin versus solution phase due to pseudo-dilution effects [10].
LPPS Advantages:
Case Study: Urukthapelstatin A synthesis failed in solution due to rigidity of pre-formed heterocycles (0% cyclization). SPPS succeeded by postponing heterocyclization until after macrocycle assembly, yielding the target in 47% overall yield [10].
Table 3: Synthesis Strategy Comparison for Azetidine-Oxolane Systems
Parameter | Solid-Phase (SPPS) | Solution-Phase (LPPS) |
---|---|---|
Throughput | Moderate (mg–g scale) | High (g–kg scale) |
Cyclization Efficiency | 36–47% (pseudo-dilution effect) | 10–22% (dilution-dependent) |
Functional Group Tolerance | Limited by resin stability | Broad (homogeneous conditions) |
Automation Compatibility | Full | None |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9